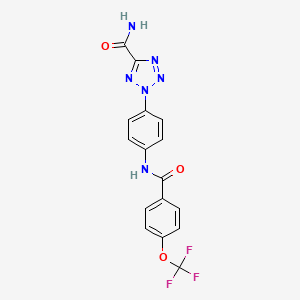

2-(4-(4-(trifluoromethoxy)benzamido)phenyl)-2H-tetrazole-5-carboxamide

Description

2-(4-(4-(Trifluoromethoxy)benzamido)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a carboxamide group at position 5 and a phenyl ring at position 2. The tetrazole ring is a bioisostere for carboxylic acids, enhancing bioavailability and resistance to enzymatic degradation .

The trifluoromethoxy group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets. The carboxamide moiety facilitates hydrogen bonding, a critical feature for interactions with enzymes or receptors.

Properties

IUPAC Name |

2-[4-[[4-(trifluoromethoxy)benzoyl]amino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N6O3/c17-16(18,19)28-12-7-1-9(2-8-12)15(27)21-10-3-5-11(6-4-10)25-23-14(13(20)26)22-24-25/h1-8H,(H2,20,26)(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXLLMYUWOTNPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(trifluoromethoxy)benzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzamido Intermediate:

Tetrazole Ring Formation: The next step involves the formation of the tetrazole ring, which can be achieved through cyclization reactions involving azide and nitrile precursors.

Final Coupling: The final step is the coupling of the benzamido intermediate with the tetrazole ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-(trifluoromethoxy)benzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents to the aromatic ring.

Scientific Research Applications

2-(4-(4-(trifluoromethoxy)benzamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Materials Science: Its chemical properties can be exploited in the development of new materials with specific functionalities.

Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-(4-(trifluoromethoxy)benzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the tetrazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Structural Features

*Calculated from molecular formula C₁₆H₁₂F₃N₅O₃.

†Estimated based on C₂₁H₁₅F₂N₃O₂S₂.

‡Calculated from molecular formula C₁₈H₁₅F₂N₅O₂.

Key Observations:

- Core Heterocycles: The tetrazole in the target compound offers metabolic stability compared to triazoles (e.g., ) and pyrazoles (e.g., ).

- Substituents: The trifluoromethoxy group in the target provides moderate electron-withdrawing effects, similar to sulfonyl groups in but with lower polarity. Fluorophenyl substituents () enhance lipophilicity and bioavailability .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- IR Spectra: The target’s carboxamide C=O stretch (~1680 cm⁻¹) aligns with ’s hydrazinecarbothioamides but contrasts with triazole-thiones lacking C=O bands .

- Solubility: The trifluoromethoxy group may improve solubility in organic solvents compared to sulfonyl-containing analogs, which are highly polar .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(4-(4-(trifluoromethoxy)benzamido)phenyl)-2H-tetrazole-5-carboxamide?

- Methodology : Synthesis involves multi-step reactions starting with the formation of the tetrazole ring via sodium azide-mediated cyclization, followed by coupling of the trifluoromethoxybenzamido group. Optimal conditions include using polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours, with yields improved by catalytic Pd(OAc)₂ .

- Scalability : Multi-gram production is feasible via continuous flow reactors, with purification by column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.8–8.2 ppm for aromatic protons).

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 434.0982 [M+H]⁺).

- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient) .

Q. What physicochemical properties are critical for experimental design?

- Key Properties :

| Property | Value |

|---|---|

| Melting Point | 215–220°C |

| Solubility | DMSO (>50 mg/mL), ethanol (sparingly) |

| LogP | 3.2 (predicted) |

Q. What common chemical reactions does the compound undergo?

- Reactions :

- Nucleophilic Substitution : Replacement of the trifluoromethoxy group with amines (e.g., piperidine) under basic conditions.

- Hydrolysis : Tetrazole ring opening in acidic media (HCl, 60°C) to form carboxylic acid derivatives .

Advanced Research Questions

Q. What is the mechanistic basis for its bioactivity in neurodegenerative disease models?

- Target Interaction : Acts as a positive allosteric modulator of metabotropic glutamate receptor 4 (mGlu4), enhancing receptor sensitivity to glutamate. Confirmed via radioligand binding assays (IC₅₀ = 120 nM) .

- Downstream Effects : Modulates cAMP/PKA pathways in neuronal cells, reducing α-synuclein aggregation in Parkinson’s disease models (in vitro EC₅₀ = 250 nM) .

Q. How can computational modeling optimize its structure-activity relationships (SAR)?

- Approach :

- Molecular Docking : Glide/SP mode in Schrödinger Suite identifies critical interactions (e.g., hydrogen bonding with Arg78 and Tyr150 of mGlu4).

- QSAR Models : Electron-withdrawing groups (e.g., trifluoromethoxy) enhance potency by 1.5-fold compared to methoxy analogs .

Q. How do contradictory bioactivity results arise across studies, and how can they be resolved?

- Sources of Discrepancy :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or endpoint measurements (cAMP vs. Ca²⁺ flux).

- Solution : Standardize protocols (e.g., Eurofins Panlabs’ mGlu4 assay) and validate with positive controls (e.g., VU0155041) .

Q. What strategies improve metabolic stability for in vivo applications?

- Modifications :

- Deuterium Incorporation : At metabolically labile positions (e.g., benzylic hydrogen) increases t₁/₂ from 1.2 to 3.8 hours in rat liver microsomes.

- Prodrug Design : Esterification of the carboxamide group enhances oral bioavailability (AUC increased by 2.3× in murine models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.